Chemical Properties of 4-Amino-1-phenylpyrrolidin-2-one Hydrochloride: An In-Depth Technical Guide
Chemical Properties of 4-Amino-1-phenylpyrrolidin-2-one Hydrochloride: An In-Depth Technical Guide
Executive Summary
4-Amino-1-phenylpyrrolidin-2-one hydrochloride (CAS: 774-21-0 for HCl salt; 3026-59-3 for free base) is a specialized nitrogen heterocycle belonging to the class of
This compound serves as a critical chiral scaffold and intermediate in medicinal chemistry, particularly in the synthesis of neuroactive agents (nootropics), protein arginine methyltransferase 5 (PRMT5) inhibitors, and Factor Xa inhibitors. Its rigid lactam core provides a defined spatial orientation for the amino and phenyl pharmacophores, making it invaluable for structure-activity relationship (SAR) studies involving G-protein coupled receptors (GPCRs) and enzyme active sites.
Physicochemical Profile
The following data aggregates calculated and experimental values for the hydrochloride salt.
| Property | Value / Description |
| IUPAC Name | 4-amino-1-phenylpyrrolidin-2-one hydrochloride |
| Common Synonyms | 4-amino-1-phenyl-2-pyrrolidinone HCl; 1-Phenyl-4-aminopyrrolidin-2-one HCl |
| CAS Number | 774-21-0 (HCl salt); 3026-59-3 (Free base) |
| Molecular Formula | |
| Molecular Weight | 212.68 g/mol (HCl salt); 176.22 g/mol (Free base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in Ethanol; Insoluble in Hexane, Et2O |
| pKa (Calculated) | ~8.5 (Conjugate acid of the amine) |
| Hygroscopicity | Moderate; requires desiccation |
| Chirality | Contains one stereocenter at C4.[3][4][5][8][9] Commercially available as racemate or enantiopure (R/S) forms. |
Synthetic Methodology & Manufacturing
The synthesis of 4-amino-1-phenylpyrrolidin-2-one typically employs Itaconic Acid as a starting material. This route is preferred for its atom economy and the ability to generate the lactam ring and the carboxylic acid precursor in a single step.
Core Synthetic Pathway (The Curtius Rearrangement Route)
This protocol describes the conversion of itaconic acid to the target amine via a carboxylic acid intermediate.[10]
Step 1: Cyclization to 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid
-
Reagents: Itaconic acid, Aniline.
-
Conditions: Melt fusion (neat) at 130–140°C or reflux in water.
-
Mechanism: Aza-Michael addition of aniline to the double bond of itaconic acid, followed by intramolecular condensation (dehydration) to form the lactam ring.
-
Yield: Typically 80–90%.[10]
Step 2: Conversion to 4-Amino-1-phenylpyrrolidin-2-one (Curtius Rearrangement)
-
Activation: The carboxylic acid at C4 is converted to an acyl azide. This can be achieved via the acid chloride (using
) followed by sodium azide ( ), or directly using Diphenylphosphoryl azide (DPPA). -
Rearrangement: Heating the acyl azide in an inert solvent (e.g., Toluene) induces the Curtius rearrangement, releasing
and forming an isocyanate intermediate ( ). -
Hydrolysis: Acidic hydrolysis (HCl/H2O) of the isocyanate yields the primary amine hydrochloride—the target compound.
Experimental Workflow Diagram
Figure 1: Synthetic pathway utilizing the Itaconic Acid scaffold and Curtius Rearrangement to install the C4-amino functionality.[4][8][9]
Analytical Characterization
To validate the identity and purity of 4-Amino-1-phenylpyrrolidin-2-one HCl, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, DMSO-
):-
8.5–8.8 ppm (br s, 3H,
): Ammonium protons (exchangeable with ). - 7.6–7.2 ppm (m, 5H, Ar-H): Phenyl ring protons.
- 4.1–3.9 ppm (m, 1H, CH-NH2): The methine proton at C4.
-
4.0–3.6 ppm (m, 2H, N-
-CH): Diastereotopic protons at C5. -
2.9–2.4 ppm (m, 2H, CO-
-CH): Diastereotopic protons at C3. -
Note: The chemical shift of the C4 proton is distinct due to the electron-withdrawing effect of the ammonium group and the lactam carbonyl.
-
8.5–8.8 ppm (br s, 3H,
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Molecular Ion:
observed at 177.1. -
Fragmentation: Loss of
( 160) is a common fragmentation pathway in MS/MS.
Infrared Spectroscopy (FT-IR)
-
3400–2800 cm
: Broad ammonium N-H stretch. -
1680–1695 cm
: Strong Lactam C=O stretch (characteristic of -lactams). -
1590, 1500 cm
: Aromatic C=C ring stretches.
Handling, Stability, and Safety
Storage Protocols
-
Atmosphere: Hygroscopic solid. Store under inert gas (Argon or Nitrogen) to prevent moisture absorption, which can lead to clumping and hydrolysis over extended periods.
-
Temperature: 2–8°C (Refrigerate) for long-term storage.
-
Container: Amber glass vials with Teflon-lined caps to protect from light and moisture.
Safety Profile (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
Pharmaceutical Applications & Biological Relevance[11][12]
Scaffold for PRMT5 Inhibitors
The 4-amino-1-phenylpyrrolidin-2-one core acts as a constrained mimic of dipeptides. It has been utilized in the development of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5) , an enzyme overexpressed in various cancers (lymphoma, lung cancer). The rigid lactam ring orients substituents to interact precisely with the PRMT5 cofactor binding pocket.
Nootropic Analogs
This compound is a structural isomer of Phenylpiracetam (where the phenyl group is on the pyrrolidone C4 position). While Phenylpiracetam is a stimulant and nootropic, the 1-phenyl-4-amino variant serves as a template for exploring novel binding modes at glutamatergic receptors and exploring structure-activity relationships (SAR) for cognitive enhancers.
Peptidomimetics
The
Analytical Workflow Diagram
Figure 2: Standard analytical workflow for quality control and structural validation.
References
-
BenchChem. (n.d.). 4-Amino-1-benzylpyrrolidin-2-one hydrochloride Synthesis and Properties. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Amino-1-phenylpyrrolidin-2-one hydrochloride Product Information. Retrieved from
-
PubChem. (2025).[5] Compound Summary for CID 102489: 4-amino-1-phenylpyrrolidin-2-one. National Library of Medicine. Retrieved from
-
Google Patents. (2015). WO2015200680A2 - Prmt5 inhibitors and uses thereof. Retrieved from
-
ChemicalBook. (2023).[9] 4-Amino-1-phenylpyrrolidin-2-one hydrochloride Suppliers and Properties. Retrieved from
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